molecular formula C14H16N2O3S2 B2516090 3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine CAS No. 2380168-95-4

3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2516090
CAS No.: 2380168-95-4
M. Wt: 324.41
InChI Key: MWFYOHROOHCWSD-UHFFFAOYSA-N
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Description

3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene sulfonyl group, in particular, may play a key role in its biological activity by forming interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine apart is the combination of its functional groups, which allows for a unique set of chemical reactions and potential biological activities. The presence of the azetidine ring, in particular, adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

3-[[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-11-4-5-14(20-11)21(17,18)16-8-12(9-16)10-19-13-3-2-6-15-7-13/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYOHROOHCWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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